molecular formula C15H16N6OS B2685755 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 2034417-55-3

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2685755
CAS No.: 2034417-55-3
M. Wt: 328.39
InChI Key: WLMHNIPTXBNFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule designed for advanced medicinal chemistry and pharmacological research. This compound features a triazolopyrazine head group linked to a thiophene carbonyl moiety via a piperazine ring, a structural motif recognized for its diverse biological potential. Compounds within this chemical class are frequently investigated as selective receptor antagonists . For instance, closely related chiral N-acyl-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been developed as potent and selective neurokinin-3 (NK-3) receptor antagonists, indicating the framework's significance in central nervous system (CNS) disorder research . Furthermore, similar triazolopyrazine-based scaffolds are under investigation for the treatment of parasitic infections, demonstrating the broad applicability of this chemotype in infectious disease research . The piperazine linker is a critical structural component, often contributing to optimal conformational properties and potency in biological assays . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, SAR (Structure-Activity Relationship) studies, and high-throughput screening. It is strictly for Research Use Only and is not intended for human diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHNIPTXBNFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2,3-dichloropyrazine with hydrazine to form the triazolopyrazine core. This intermediate is then reacted with piperazine and thiophene derivatives under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrazine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met kinase, which is involved in cell proliferation and survival, making it a potential anticancer agent . The piperazine ring and thiophene moiety also contribute to its overall activity by enhancing its binding affinity and selectivity for the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives, differing primarily in substituents and core modifications. Key comparisons include:

Compound Core Structure Key Substituents Synthetic Route Reported Activity Reference
Target Compound Triazolo[4,3-a]pyrazine + piperazine 3-Methyl-triazolo-pyrazine, thiophen-3-yl methanone Not explicitly described in evidence; likely via coupling of piperazine intermediates Unknown (structural focus)
(4-Fluorophenyl)(8a-methyl-3-phenyl-1-tosyl-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-7(1H)-yl)methanone (14) Tetrahydro-triazolo-pyrazine 4-Fluorophenyl, tosyl group, tetrahydro core K2CO3-mediated deprotection in MeCN/CH2Cl2 Bioactive (neurokinin-3 receptor target)
8-Amino-6-(3-(tert-butyl)-4-hydroxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (78) Triazolo[4,3-a]pyrazin-3-one Amino group at C8, tert-butylphenol at C6 Multi-step synthesis involving piperazine intermediates and benzyl chloride Adenosine A1/A2A receptor antagonist
(5-Methylthiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) (10) Thiazolo-triazole + pyrazole-methanone Bis-pyrazole-methanone, methylthio groups Hydrazine hydrate reflux in EtOH Antifungal (molecular docking vs. 3LD6)

Key Structural and Functional Differences

  • Core Rigidity vs. Flexibility : The target compound’s fully aromatic triazolo-pyrazine core contrasts with the tetrahydro-modified core in compound 14 , which may reduce planarity and alter binding kinetics .
  • Substituent Effects: The thiophen-3-yl methanone group in the target provides a sulfur-containing aromatic system, distinct from the fluorophenyl (electron-withdrawing) in 14 or the phenolic group in 78. This likely impacts electronic properties and target interactions .

Biological Activity

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a member of the triazolo[4,3-a]pyrazine class known for its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its potential as a therapeutic agent, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N7O2C_{16}H_{17}N_{7}O_{2}, with a molecular weight of 339.35 g/mol. The structure includes a piperazine ring, a thiophene moiety, and a triazolo[4,3-a]pyrazine derivative, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H17N7O2
Molecular Weight339.35 g/mol
IUPAC NameThis compound
InChI KeyHMOLWRHVBWIJBW-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer progression. It has been shown to inhibit c-Met and VEGFR-2 kinases:

  • c-Met Inhibition : This receptor tyrosine kinase is implicated in tumor growth and metastasis. By inhibiting c-Met, the compound can reduce cancer cell proliferation and induce apoptosis.
  • VEGFR-2 Inhibition : Targeting this vascular endothelial growth factor receptor disrupts angiogenesis, which is critical for tumor survival and growth.

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazines possess significant anticancer properties. A study demonstrated that compounds with similar structures showed effective inhibition against various cancer cell lines. The mechanism involves disrupting signaling pathways critical for tumor growth.

Case Study : A derivative similar to the target compound was evaluated against breast and lung cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against these cancers .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have also been explored for their antibacterial properties. In vitro studies have shown that these compounds exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural features. Modifications at various positions on the piperazine or thiophene rings can enhance potency:

  • Piperazine Substituents : Introduction of electron-donating groups increases binding affinity to target kinases.
  • Thiophene Modifications : Alterations in the thiophene ring can improve solubility and bioavailability.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reagents/conditions are required?

The compound is synthesized via multi-step protocols involving heterocyclic coupling and functional group transformations. A common approach includes:

  • Step 1 : Formation of the triazolo[4,3-a]pyrazine core using carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 100°C, followed by hydrazine coupling .
  • Step 2 : Piperazine substitution via reflux with benzyl chloride or aryl halides in anhydrous dioxane, catalyzed by triethylamine (24–48 hours) .
  • Step 3 : Thiophene methanone coupling using Friedel-Crafts acylation or nucleophilic substitution . Critical Reagents : CDI, anhydrous dioxane, triethylamine, and halogenated intermediates.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperazine and thiophene ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., ESI-MS) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazolo-pyrazine core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Solvent Selection : Anhydrous DMF enhances CDI-mediated coupling efficiency compared to polar aprotic solvents like THF .
  • Catalyst Screening : Palladium on carbon (Pd/C) or copper iodide (CuI) accelerates cross-coupling reactions with thiophene derivatives .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions during piperazine functionalization . Table 1 : Comparative Synthesis Conditions
StepSolventCatalystYield (%)Reference
Triazolo-pyrazine formationDMFCDI65–70
Piperazine substitutionDioxaneTriethylamine58–62
Methanone couplingDCMPd/C72–75

Q. How do structural modifications (e.g., methyl group on triazolo-pyrazine) influence biological target selectivity?

  • Methyl Group Impact : The 3-methyl substituent on the triazolo-pyrazine enhances steric hindrance, potentially improving adenosine receptor (A2A) binding affinity .
  • Thiophene vs. Phenyl : Thiophene’s electron-rich π-system increases interactions with hydrophobic enzyme pockets compared to phenyl analogs . Methodological Approach :
  • Molecular Docking : Use enzymes like 14-α-demethylase (PDB: 3LD6) to simulate binding modes .
  • SAR Studies : Compare IC₅₀ values of methyl-substituted vs. unsubstituted derivatives in receptor assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times .
  • Purity Considerations : Impurities in piperazine intermediates (e.g., benzyl chloride byproducts) may skew results . Resolution Strategies :
  • Reproducibility Checks : Validate protocols using standardized reagents (≥95% purity) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazolopyrimidine derivatives) .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite the compound’s polar functional groups?

  • Crystallinity : High crystallinity from the triazolo-pyrazine core reduces aqueous solubility .
  • Counterion Effects : Salt formation (e.g., hydrochloride) improves solubility but may not be reported in all studies . Experimental Solutions :
  • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
  • Characterize polymorphic forms via differential scanning calorimetry (DSC) .

Key Research Findings Table

Table 2 : Biological and Physicochemical Properties

PropertyValue/ObservationMethodReference
LogP (lipophilicity)2.8 ± 0.3HPLC
A2A Receptor IC₅₀12 nMRadioligand binding assay
Aqueous Solubility<0.1 mg/mLShake-flask method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.